molecular formula C6H13NO B1429227 N-Ethyloxolan-3-amine CAS No. 1292902-62-5

N-Ethyloxolan-3-amine

Cat. No. B1429227
M. Wt: 115.17 g/mol
InChI Key: DWJJNIVNJZJFRB-UHFFFAOYSA-N
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Description

N-Ethyloxolan-3-amine, also known as N-ethyloxolan-3-amine hydrochloride, is a chemical compound with the CAS Number: 1292369-57-3 . It has a molecular weight of 151.64 .


Molecular Structure Analysis

The InChI code for N-Ethyloxolan-3-amine is 1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H . This indicates that it has a molecular formula of C6H13NO .


Chemical Reactions Analysis

While specific chemical reactions involving N-Ethyloxolan-3-amine are not detailed in the search results, amines in general are known to participate in a variety of reactions . These include amide formation, salt formation, neutralization, reaction with nitrous acid, and reactions with ketones and aldehydes .


Physical And Chemical Properties Analysis

Amines, including N-Ethyloxolan-3-amine, are known to act as weak organic bases . The main chemical property of amines is their ability to accept a proton due to the lone pair of electrons on their nitrogen atoms .

Scientific Research Applications

Polymer Functionalization

N-Ethyloxolan-3-amine and similar amines play a crucial role in polymer chemistry. One application involves using amines as chain-transfer agents in the organolanthanide-mediated olefin polymerization process to functionalize polyolefins. This leads to the production of polyethylenes with structured ends, exemplified in a study where a range of amines, including N-tert-butyl(trimethylsilyl)amine, efficiently terminated polymer chain growth and yielded functionalized polyethylenes (Amin, Seo, & Marks, 2008).

Air Quality and Environmental Impact

Primary aliphatic amines, similar to N-Ethyloxolan-3-amine, are involved in aerosol formation, significantly impacting air quality and environmental health. For instance, the reaction of these amines with NO3 radicals leads to secondary organic aerosol formation. Research in this area has implications for understanding air pollution and designing strategies to mitigate its adverse effects on the environment and human health (Malloy et al., 2008).

Synthesis of Life-Science Molecules

N-Ethyloxolan-3-amine is structurally similar to N-alkylamines, which are pivotal in synthesizing various life-science molecules. The development of methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is crucial. Research in this area focuses on creating cost-effective and efficient methods for producing N-methylated and N-alkylated amines, which are vital in academic research and industrial production (Senthamarai et al., 2018).

Carbon Dioxide Capture

Amines, including derivatives similar to N-Ethyloxolan-3-amine, are promising absorbents for CO2 capture, addressing climate change concerns. N-ethylmonoethanolamine, a secondary alkanolamine, has shown potential in absorbing CO2 efficiently, which could be crucial for developing more effective technologies for carbon capture and sequestration (Sutar, Jha, Vaidya, & Kenig, 2012).

Surface Modification and Material Chemistry

N-Ethyloxolan-3-amine and related amines are used to modify the surface properties of materials. For instance, branched poly(ethylene imine) with primary, secondary, and tertiary amine groups was functionalized to create polymers suitable for coating negatively charged surfaces and exhibiting bacteriostatic properties. This research is crucial for developing advanced materials with specific adhesion properties for various applications (Pasquier, Keul, & Moeller, 2005).

Safety And Hazards

N-Ethyloxolan-3-amine is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-ethyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-7-6-3-4-8-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJJNIVNJZJFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyloxolan-3-amine

CAS RN

1292902-62-5
Record name N-ethyloxolan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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